(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
Overview
Description
“(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 784131-72-2 . It has a molecular weight of 129.19 .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H7N3S . The InChI code is 1S/C4H7N3S/c1-3-6-7-4 (2-5)8-3/h2,5H2,1H3 . The Canonical SMILES is CC1=NN=C (S1)CN .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 129.19 g/mol . It has a computed XLogP3-AA of -0.3, indicating its solubility in water and lipids . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 129.03606841 g/mol . The topological polar surface area is 80 Ų .Scientific Research Applications
Dyeing Performance of Thiadiazole Derivatives
(Malik et al., 2018) explored the synthesis of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives for potential use in dyeing. These compounds showed promising dyeing performance on nylon fabric, indicating their potential in textile applications.
Antimicrobial Activities
A study by (Barot et al., 2017) on 1,3,4-thiadiazole derivatives of benzimidazole highlighted their antimicrobial activities. These compounds displayed significant antibacterial and antifungal properties, demonstrating their potential in medical applications.
Antiproliferative and Antimicrobial Properties
In 2020, (Gür et al.) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and evaluated their biological activities. They found that some compounds had high DNA protective ability and strong antimicrobial activity, with potential applications in cancer therapy.
Molecular Aggregation Studies
(Matwijczuk et al., 2016) investigated the solvent effects on molecular aggregation in derivatives of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. This study is crucial for understanding the interaction of these compounds with biological systems.
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine is currently unknown due to the lack of specific studies on this compound. It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole moiety have been found to interact with various biochemical pathways, leading to a variety of biological effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .
Biochemical Analysis
Biochemical Properties
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPLZEYBPSFHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469463 | |
Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784131-72-2 | |
Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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